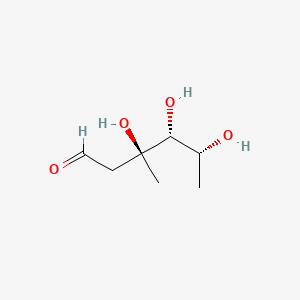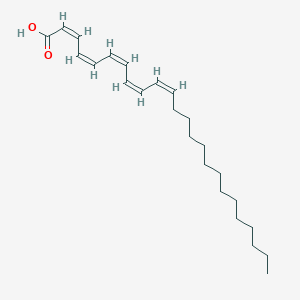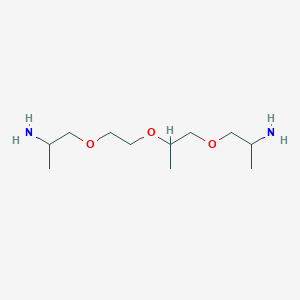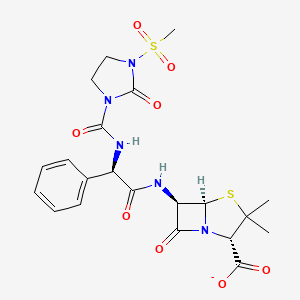
Mycarose, D-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycarose, D- is a deoxysugar, a type of sugar molecule that lacks one or more oxygen atoms compared to regular sugars. It is a structural component of various natural products, including antibiotics and other secondary metabolites produced by microorganisms. Mycarose, D- is particularly notable for its role in the bioactivity of these compounds, contributing to their therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mycarose, D- typically involves the activation of D-glucose 1-phosphate by TDP-D-glucose synthase to form TDP-D-glucose. This is followed by dehydration at the C-4 and C-6 positions by TDP-D-glucose 4,6-dehydratase . The process can be further optimized using metabolic engineering techniques to enhance the yield of Mycarose, D- .
Industrial Production Methods: Industrial production of Mycarose, D- often involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the compound in large quantities. By blocking competing pathways and overexpressing key enzymes, the production yield can be significantly increased .
化学反应分析
Types of Reactions: Mycarose, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the sugar moiety to enhance the bioactivity of the parent compound .
Common Reagents and Conditions: Common reagents used in the reactions involving Mycarose, D- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from reactions involving Mycarose, D- include glycosylated natural products with enhanced biological activity. These products are often used in the development of antibiotics and other therapeutic agents .
科学研究应用
Mycarose, D- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex natural products. In biology, it plays a crucial role in the structure and function of various biomolecules. In medicine, Mycarose, D--containing compounds are used as antibiotics and anticancer agents. Industrially, it is used in the production of glycosylated products with improved properties .
作用机制
The mechanism of action of Mycarose, D- involves its incorporation into the structure of natural products, where it contributes to their biological activity. The sugar moiety can interact with molecular targets through hydrogen bonding and electrostatic interactions, enhancing the compound’s ability to bind to its target and exert its therapeutic effects .
相似化合物的比较
Similar Compounds: Similar compounds to Mycarose, D- include other deoxysugars such as D-desosamine, D-olivose, and D-digitoxose. These compounds share structural similarities and are often found in natural products with similar bioactivities .
Uniqueness: Mycarose, D- is unique in its specific structural features and the particular natural products it is associated with. Its presence can significantly influence the biological activity and therapeutic properties of these compounds, making it a valuable component in drug development .
属性
CAS 编号 |
6752-46-1 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
(3S,4R,5R)-3,4,5-trihydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI 键 |
JYAQWANEOPJVEY-QYNIQEEDSA-N |
SMILES |
CC(C(C(C)(CC=O)O)O)O |
手性 SMILES |
C[C@H]([C@H]([C@](C)(CC=O)O)O)O |
规范 SMILES |
CC(C(C(C)(CC=O)O)O)O |
同义词 |
2,6-dideoxy-3-C-methyl-lyxo-hexose 2,6-dideoxy-3-C-methyl-ribo-hexose 3-epi-axenose mycarose mycarose, D-ribo isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)


![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)
